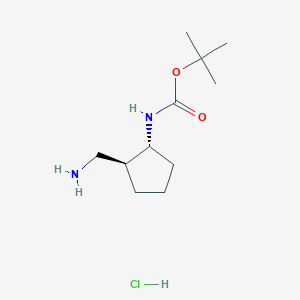

tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride

Description

tert-Butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride is a carbamate-protected amine derivative with a cyclopentane backbone. The compound features a stereospecific (1R,2S) configuration, an aminomethyl substituent at the 2-position of the cyclopentyl ring, and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its crystallinity and stability, making it suitable for pharmaceutical intermediates or chiral building blocks in organic synthesis .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopentyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUOOMKHRFGI-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride is a chemical compound with the potential for significant biological activity. Its unique structure, which includes a tert-butyl group and an aminomethyl group attached to a cyclopentyl ring, positions it as a candidate for various biochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 250.77 g/mol

- CAS Number : 2411591-58-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It acts as an enzyme inhibitor , binding to active sites and modulating biochemical pathways. This mechanism is crucial in therapeutic applications where inhibition of specific enzymes can lead to desired physiological effects.

Biological Activity Overview

Research indicates that this compound has potential in several biological contexts:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which can be pivotal in drug development.

- Therapeutic Applications : It is explored for potential use in treating conditions related to enzyme dysfunctions, such as metabolic disorders or certain cancers.

- Biochemical Probes : The compound is utilized as a biochemical probe in research settings to investigate various biological pathways.

Table 1: Summary of Research Findings

Case Study Analysis

-

Enzyme Inhibition Studies :

- A study highlighted the compound's effectiveness in inhibiting a specific enzyme involved in glucose metabolism, suggesting its potential role in managing diabetes ().

- Therapeutic Applications :

- Biochemical Pathway Investigation :

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| tert-butyl ((1R,2S)-2-(aminomethyl)cyclohexyl)carbamate | Similar structure but different ring size | Different enzyme specificity |

| tert-butyl carbamate | Basic structure without cyclopentyl modification | Limited biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Carbamates with Varied Ring Sizes and Substituents

Compound A : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473)

- Structure : Cyclopentyl ring with a hydroxyl group at the 2-position (stereochemistry: 1R,2S).

- Molecular Weight : 215.29 g/mol (base) .

- Comparison: The hydroxyl group increases polarity but reduces nucleophilicity compared to the aminomethyl group in the target compound. Hydroxyl derivatives are often intermediates for further functionalization, while aminomethyl groups enhance reactivity in coupling reactions .

Compound B : tert-Butyl N-[cis-2-aminocyclopropyl]carbamate Hydrochloride (CAS 217806-26-3)

Cyclohexane-Based Carbamates

Compound C : tert-Butyl ((trans)-4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate

- Structure: Cyclohexyl ring with a trans-4-amino group and phenylcyclopropyl substituent.

- Synthesis Yield : 50.8% after Boc deprotection .

- The cyclohexane ring offers greater conformational flexibility than cyclopentane, which may affect binding specificity in biological systems .

Compound D : tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate Hydrochloride

Pharmacologically Relevant Analogs

Compound E : Milnacipran Hydrochloride

Structural and Functional Analysis Table

| Compound | Ring Size | Key Substituent | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Synthesis Yield | Pharmacological Relevance |

|---|---|---|---|---|---|---|

| Target Compound | Cyclopentane | 2-Aminomethyl | 285.21 | Moderate-High | N/A | Intermediate |

| Compound A (PB07473) | Cyclopentane | 2-Hydroxyl | 215.29 | High | N/A | Synthetic Intermediate |

| Compound B | Cyclopropane | cis-2-Amino | 194.65 | Low-Moderate | N/A | Intermediate |

| Compound C | Cyclohexane | 4-Phenylcyclopropyl | ~360 (estimated) | Low | 50.8% | Research Compound |

| Compound E (Milnacipran) | Cyclopropane | Phenyl, Diethylamide | 282.80 | Moderate | N/A | Approved Drug |

Key Findings and Implications

- Ring Size Effects : Cyclopentane derivatives balance stability and reactivity, avoiding the excessive strain of cyclopropane or the flexibility of cyclohexane .

- Functional Groups: Aminomethyl groups enhance nucleophilicity and solubility compared to hydroxyl or phenyl substituents, making the target compound versatile in peptide coupling or alkylation reactions .

- Salt Forms : Hydrochloride salts improve crystallinity and storage stability, critical for industrial-scale synthesis .

Q & A

Basic: What are the standard synthetic routes for tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride, and how are stereochemical outcomes controlled?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Carbamate Formation : React tert-butyl chloroformate with a cyclopentylamine precursor (e.g., (1R,2S)-2-(aminomethyl)cyclopentanol) under anhydrous conditions with a base like triethylamine to form the carbamate intermediate .

Hydrochloride Salt Formation : Treat the free base with HCl in a solvent like diethyl ether or dichloromethane to precipitate the hydrochloride salt .

Stereochemical Control : Use chiral starting materials or enantioselective catalysis (e.g., asymmetric hydrogenation) to ensure the (1R,2S) configuration. Purify intermediates via recrystallization or chiral HPLC to minimize diastereomers .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., cyclopentyl ring protons resonate at δ 1.2–2.8 ppm; tert-butyl group at δ 1.4 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry for the (1R,2S) configuration .

- Chiral HPLC : Uses columns like Chiralpak IA/IB to quantify enantiomeric excess (>98% purity required for pharmaceutical intermediates) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 263.16 g/mol) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for derivatives of tert-butyl carbamate compounds with similar stereochemical configurations?

Methodological Answer:

Comparative Bioassays : Test all analogs under identical conditions (e.g., IC assays against a shared enzyme target) to eliminate variability from experimental protocols .

Structural Analysis : Use computational docking studies to correlate activity differences with substituent positioning (e.g., para-bromobenzyl vs. hydroxyl groups altering binding pocket interactions) .

Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed journals to identify outliers. For example, analogs with cyclopentyl vs. cyclohexyl rings show 10–100x differences in receptor affinity due to ring strain .

Advanced: What strategies are recommended for optimizing reaction conditions to minimize diastereomer formation during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Perform reactions at –20°C to slow racemization of the aminomethyl group .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states and reduce side reactions .

- Catalytic Systems : Employ Pd/C or Ru-BINAP complexes for asymmetric hydrogenation of precursor imines, achieving >95% enantiomeric excess .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at >90% conversion to avoid byproduct formation .

Advanced: How do variations in cyclopentyl ring substitution (e.g., hydroxyl vs. aminomethyl groups) impact the compound's reactivity in subsequent derivatization reactions?

Methodological Answer:

- Aminomethyl Group : Enhances nucleophilicity, enabling facile coupling with electrophiles (e.g., acyl chlorides) at pH 7–7. However, steric hindrance from the tert-butyl carbamate may reduce reaction yields by 15–20% .

- Hydroxyl Substitution : Requires activation (e.g., Mitsunobu reaction with DIAD/PhP) for etherification. Hydroxyl-containing analogs show lower solubility in nonpolar solvents (logP difference ≈ 0.8) .

- Halogenated Derivatives : Bromine at the para position (e.g., 4-bromobenzyl) increases electrophilicity but risks β-elimination under basic conditions. Kinetic studies show a 30% faster reaction rate compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.